2-Methoxy-6-(trifluoromethyl)benzaldehyde

Description

BenchChem offers high-quality 2-Methoxy-6-(trifluoromethyl)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methoxy-6-(trifluoromethyl)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

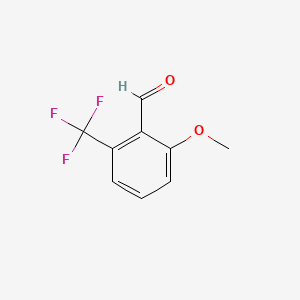

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-6-(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O2/c1-14-8-4-2-3-7(6(8)5-13)9(10,11)12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLBTYKHVRXDHKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1C=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301272176 | |

| Record name | 2-Methoxy-6-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301272176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017778-98-1 | |

| Record name | 2-Methoxy-6-(trifluoromethyl)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1017778-98-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-6-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301272176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methoxy-6-(trifluoromethyl)benzaldehyde (CAS No. 1017778-98-1)

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Versatile Building Block in Modern Chemistry

2-Methoxy-6-(trifluoromethyl)benzaldehyde, bearing the CAS number 1017778-98-1, is a uniquely substituted aromatic aldehyde that has emerged as a significant building block in synthetic and medicinal chemistry. The strategic placement of a methoxy group and a trifluoromethyl group ortho to the aldehyde functionality imparts a distinct electronic and steric profile. This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive technical overview of this compound, from its synthesis and physicochemical properties to its reactivity and applications, with a particular focus on its role in the creation of novel bioactive molecules.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral properties of 2-Methoxy-6-(trifluoromethyl)benzaldehyde is fundamental to its application in research and development.

Physical Properties

| Property | Value | Source |

| CAS Number | 1017778-98-1 | N/A |

| Molecular Formula | C₉H₇F₃O₂ | N/A |

| Molecular Weight | 204.15 g/mol | N/A |

| Appearance | Solid-Crystals | |

| Boiling Point | 46-49 °C | |

| Storage Temperature | Ambient Temperature |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy group protons (a singlet around 3.9-4.1 ppm), and the aldehyde proton (a singlet in the downfield region, typically 9.8-10.5 ppm). The coupling patterns of the aromatic protons will be influenced by the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbon of the aldehyde (typically in the 185-195 ppm region), the aromatic carbons (with the carbon bearing the trifluoromethyl group showing a characteristic quartet due to C-F coupling), and the methoxy carbon (around 55-60 ppm).[1]

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the C=O stretching vibration of the aldehyde group, typically found in the range of 1690-1715 cm⁻¹.[2] Other significant peaks will correspond to C-H stretching of the aromatic ring and the methyl group, C-O stretching of the methoxy group, and the strong C-F stretching vibrations of the trifluoromethyl group.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 204.15). Fragmentation patterns will likely involve the loss of the formyl group (CHO), the methoxy group (OCH₃), and potentially rearrangements involving the trifluoromethyl group.

Synthesis and Manufacturing

The synthesis of 2-Methoxy-6-(trifluoromethyl)benzaldehyde can be approached through several strategic pathways, often involving the introduction of the key functional groups onto a pre-existing benzene ring. While a specific, publicly detailed experimental protocol for this exact molecule is not widespread, a plausible and efficient synthetic route can be designed based on established organic chemistry principles and published methods for analogous compounds.

Retrosynthetic Analysis

A logical retrosynthetic approach would involve the formylation of a suitable precursor, such as 1-methoxy-3-(trifluoromethyl)benzene.

Caption: Retrosynthetic approach for 2-Methoxy-6-(trifluoromethyl)benzaldehyde.

Proposed Synthetic Protocol: Ortho-Lithiation Followed by Formylation

This method offers high regioselectivity due to the directing effect of the methoxy group.

Step 1: Ortho-Lithiation of 1-Methoxy-3-(trifluoromethyl)benzene

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel, dissolve 1-methoxy-3-(trifluoromethyl)benzene (1.0 eq.) in anhydrous tetrahydrofuran (THF).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Addition of n-Butyllithium: Slowly add a solution of n-butyllithium (n-BuLi) in hexanes (1.1 eq.) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C.

-

Stirring: Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete lithiation. The methoxy group directs the lithiation to the ortho position.

Step 2: Formylation with N,N-Dimethylformamide (DMF)

-

Addition of DMF: To the freshly prepared organolithium species, add anhydrous N,N-dimethylformamide (DMF) (1.5 eq.) dropwise, again keeping the temperature below -70 °C.

-

Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

-

Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as diethyl ether or ethyl acetate (3 x).

-

Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure 2-Methoxy-6-(trifluoromethyl)benzaldehyde.

Caption: Experimental workflow for the synthesis of 2-Methoxy-6-(trifluoromethyl)benzaldehyde.

Chemical Reactivity and Synthetic Utility

The reactivity of 2-Methoxy-6-(trifluoromethyl)benzaldehyde is governed by the interplay of its three functional groups. The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the aldehyde's carbonyl carbon, making it highly susceptible to nucleophilic attack.[3] This is a key feature that drives its utility in a variety of chemical transformations.

Nucleophilic Addition Reactions

The aldehyde functionality readily undergoes nucleophilic addition reactions with a wide range of nucleophiles, including organometallics (Grignard and organolithium reagents), enolates, and cyanide. These reactions are fundamental for carbon-carbon bond formation and the construction of more complex molecular architectures.

Reductive Amination

2-Methoxy-6-(trifluoromethyl)benzaldehyde is an excellent substrate for reductive amination, a powerful method for synthesizing amines. The initial reaction with a primary or secondary amine forms an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. This transformation is widely used in the synthesis of pharmaceutical intermediates.

Wittig and Horner-Wadsworth-Emmons Reactions

The aldehyde can be efficiently converted to alkenes with controlled stereochemistry using the Wittig reaction or its variants like the Horner-Wadsworth-Emmons olefination. These reactions are invaluable for the synthesis of complex natural products and drug candidates.

Multi-component Reactions

The activated nature of the aldehyde makes it a suitable component in multi-component reactions, such as the Biginelli or Hantzsch reactions, which allow for the rapid assembly of complex heterocyclic structures from simple starting materials.[4]

Applications in Medicinal Chemistry and Drug Discovery

The incorporation of the trifluoromethyl group is a well-established strategy in medicinal chemistry to enhance the pharmacological properties of drug candidates.[5] This group can improve metabolic stability, increase lipophilicity (which can aid in crossing biological membranes), and enhance binding affinity to target proteins.[6]

While specific, publicly disclosed drug candidates synthesized directly from 2-Methoxy-6-(trifluoromethyl)benzaldehyde are not extensively documented, its structural motifs are present in various bioactive molecules. Its utility as a building block can be inferred from the synthesis of related compounds. For instance, trifluoromethyl-substituted benzaldehydes are key intermediates in the synthesis of various therapeutic agents, including anti-inflammatory, anticancer, and antimicrobial compounds.[7]

The unique substitution pattern of 2-Methoxy-6-(trifluoromethyl)benzaldehyde makes it a valuable scaffold for the synthesis of novel heterocyclic compounds with potential biological activity. The combination of the methoxy and trifluoromethyl groups allows for fine-tuning of the electronic and steric properties of the final molecules, which is crucial for optimizing drug-target interactions.

Safety and Handling

As with any chemical reagent, proper handling and safety precautions are paramount when working with 2-Methoxy-6-(trifluoromethyl)benzaldehyde. Although a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, the hazards can be inferred from related compounds.

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[8]

-

Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.[9]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.[6]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8]

Potential Hazards (based on related compounds):

-

Skin and Eye Irritation: May cause skin and serious eye irritation.[10]

-

Respiratory Irritation: May cause respiratory irritation.[10]

In case of exposure, follow standard first-aid procedures and seek medical attention if necessary. Always consult the supplier's safety data sheet for the most up-to-date and specific safety information.

Conclusion and Future Outlook

2-Methoxy-6-(trifluoromethyl)benzaldehyde is a valuable and versatile building block with significant potential in organic synthesis and medicinal chemistry. Its unique electronic and steric properties, arising from the ortho-methoxy and trifluoromethyl substituents, make it an attractive starting material for the synthesis of complex and potentially bioactive molecules. Further exploration of its reactivity and its application in the development of novel therapeutic agents is a promising area for future research. As the demand for sophisticated and effective pharmaceuticals continues to grow, the importance of such specialized chemical intermediates is set to increase.

References

- CN113698315A - Synthetic method of 2-trifluoromethyl benzamide - Google P

- Synthesis method of 2,3,5,6-tetrafluoro-4-methoxymethyl benzyl alcohol - Eureka | P

- CN102516047A - Preparation methods of 2-(trifluoromethyl)

- The 1H and 13C NMR Data of 19 Methoxyflavonol Derivatives - ResearchG

- WO2019049173A1 - An improved process for preparation of trifluoromethylbenzaldehydes and intermediates thereof - Google P

- CN104610068A - Preparation method of 2,4,6-trifluoro-benzylamine compound - Google P

- Application Notes and Protocols: The Versatile Role of 2,6-Dimethoxybenzaldehyde in the Synthesis of Bioactive Heterocycles - Benchchem. (URL not available)

- SAFETY DATA SHEET - Fisher Scientific. (URL not available)

- Electronic Supplementary Information - The Royal Society of Chemistry. (URL not available)

- 2-Hydroxy-5-methoxybenzaldehyde(672-13-9) 13C NMR spectrum - ChemicalBook. (URL not available)

- 2-Fluoro-6-(trifluoromethyl)benzaldehyde | C8H4F4O | CID 521933 - PubChem. (URL not available)

- Safety Data Sheet: Benzaldehyde - Carl ROTH. (URL not available)

- 13C DEPT NMR 1D Spectrum - Utah Chemistry. (URL not available)

- The Organic Chemistry of 2-Methyl-6-nitrobenzaldehyde: A Technical Guide to its Reaction Mechanisms - Benchchem. (URL not available)

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed. (URL not available)

- 13 C NMR Spectrum (1D, 25 MHz, H 2 O, predicted) (NP0296197) - NP-MRD. (URL not available)

- SAFETY DATA SHEET - Fisher Scientific. (URL not available)

- Generating Bioactive Natural Product-inspired Molecules with Machine Intelligence - SciSpace. (URL not available)

- 2-Hydroxy-4-methoxybenzaldehyde - Safety D

- (PDF)

- 2-Methoxy-6-Acetyl-7-Methyljuglone: A Bioactive Phytochemical with Potential Pharmacological Activities - PubMed. (URL not available)

- SAFETY DATA SHEET - Fisher Scientific. (URL not available)

- 2-(Trifluoromethyl)benzaldehyde 98 447-61-0 - Sigma-Aldrich. (URL not available)

- 2-Chloro-6-(trifluoromethyl)benzaldehyde | 60611-22-5 - J&K Scientific. (URL not available)

- 2-Methoxy-6-(trifluoromethyl)benzaldehyde | 1017778-98-1 - Sigma-Aldrich. (URL not available)

Sources

- 1. NP-MRD: 13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0296197) [np-mrd.org]

- 2. fishersci.com [fishersci.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. 2-Methoxy-6-Acetyl-7-Methyljuglone: A Bioactive Phytochemical with Potential Pharmacological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. carlroth.com [carlroth.com]

- 10. 2-Fluoro-6-(trifluoromethyl)benzaldehyde | C8H4F4O | CID 521933 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 2-Methoxy-6-(trifluoromethyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-6-(trifluoromethyl)benzaldehyde, a substituted aromatic aldehyde, represents a molecule of significant interest in the fields of medicinal chemistry and materials science. Its unique structural features, comprising a methoxy group and a trifluoromethyl group positioned ortho to an aldehyde functionality, impart distinct electronic and steric properties. The trifluoromethyl group, a common bioisostere for a methyl or ethyl group, is known to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. The methoxy group, a hydrogen bond acceptor and electron-donating group, further modulates the molecule's reactivity and intermolecular interactions. A thorough understanding of the physical properties of this compound is paramount for its effective utilization in synthesis, formulation, and biological evaluation.

This technical guide provides a comprehensive overview of the known and predicted physical characteristics of 2-Methoxy-6-(trifluoromethyl)benzaldehyde, supported by established experimental protocols for their determination.

Molecular Structure and Identification

A clear definition of the molecule is the foundation of any chemical study.

Figure 1: Chemical structure of 2-Methoxy-6-(trifluoromethyl)benzaldehyde.

Table 1: Compound Identification

| Identifier | Value | Source |

| IUPAC Name | 2-Methoxy-6-(trifluoromethyl)benzaldehyde | N/A |

| CAS Number | 1017778-98-1 | [1][2][3][4] |

| Molecular Formula | C₉H₇F₃O₂ | [1] |

| Molecular Weight | 204.15 g/mol | [1] |

| InChI | 1S/C9H7F3O2/c1-14-8-4-2-3-7(6(8)5-13)9(10,11,12)/h2-5H,1H3 | N/A |

| InChIKey | LLBTYKHVRXDHKF-UHFFFAOYSA-N | N/A |

| SMILES | COC1=CC=CC(=C1C=O)C(F)(F)F | N/A |

Physicochemical Properties

The physical state and bulk properties of a compound are critical for its handling, storage, and application in various experimental setups.

Table 2: Physicochemical Data

| Property | Value | Source |

| Physical Form | Solid-Crystals | [5] |

| Melting Point | No experimental data available | N/A |

| Boiling Point | 46-49 °C | [5] |

| Density | No experimental data available | N/A |

| Solubility | No experimental data available | N/A |

Expert Insights & Causality

The crystalline solid form at room temperature suggests strong intermolecular forces, likely a combination of dipole-dipole interactions from the polar carbonyl and methoxy groups, and potentially weak C-H···O and C-H···F hydrogen bonds. The relatively low boiling point, despite the molecular weight, might be indicative of reduced effective intermolecular forces in the liquid state due to the steric hindrance imposed by the ortho substituents, which could prevent optimal packing and interaction.

The trifluoromethyl group is known to increase lipophilicity, suggesting that 2-Methoxy-6-(trifluoromethyl)benzaldehyde is likely to be soluble in common organic solvents such as ethers, esters, and halogenated hydrocarbons. Its solubility in polar protic solvents like water is expected to be low.

Spectroscopic Data

Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of organic compounds. In the absence of experimentally acquired spectra for 2-Methoxy-6-(trifluoromethyl)benzaldehyde, predicted data based on established computational models are presented below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Table 3: Predicted ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| Aldehyde-H | 10.4 | s | - |

| Aromatic-H | 7.6 - 7.8 | m | - |

| Methoxy-H | 3.9 | s | - |

Table 4: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, 100 MHz)

| Carbon | Predicted Chemical Shift (ppm) |

| C=O | 188 |

| C-OCH₃ | 160 |

| C-CF₃ | 135 (q) |

| Aromatic C-H | 120 - 135 |

| CF₃ | 123 (q) |

| OCH₃ | 56 |

Expert Rationale for Predicted Spectra:

-

¹H NMR: The aldehyde proton is expected to be significantly deshielded due to the electronegativity of the carbonyl oxygen and the anisotropic effect of the benzene ring, hence its predicted shift is downfield at ~10.4 ppm. The aromatic protons will appear as a complex multiplet due to their distinct chemical environments and spin-spin coupling. The methoxy protons are anticipated to be a singlet at around 3.9 ppm.

-

¹³C NMR: The carbonyl carbon is the most deshielded carbon, appearing at ~188 ppm. The carbon attached to the methoxy group will also be downfield due to the oxygen's electronegativity. The carbon bearing the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms, as will the carbon of the trifluoromethyl group itself.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

Table 5: Predicted IR Absorption Frequencies

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H (aromatic) | 3100-3000 | Medium |

| C-H (aldehyde) | 2900-2800, 2800-2700 | Medium, two bands |

| C=O (aldehyde) | 1710-1690 | Strong |

| C=C (aromatic) | 1600-1450 | Medium to Strong |

| C-O (methoxy) | 1250-1200 | Strong |

| C-F (trifluoromethyl) | 1350-1100 | Strong, multiple bands |

Expert Rationale for Predicted Spectrum:

The IR spectrum is expected to be dominated by a strong carbonyl stretch around 1700 cm⁻¹, characteristic of an aromatic aldehyde. The presence of the aldehyde is further confirmed by two medium intensity C-H stretching bands between 2900 and 2700 cm⁻¹. Strong absorptions in the 1350-1100 cm⁻¹ region will be indicative of the C-F stretching vibrations of the trifluoromethyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Fragmentation Pattern:

-

Molecular Ion (M⁺): m/z = 204

-

[M-H]⁺: m/z = 203 (loss of the aldehydic proton)

-

[M-CHO]⁺: m/z = 175 (loss of the formyl group)

-

[M-OCH₃]⁺: m/z = 173 (loss of the methoxy group)

-

[M-CF₃]⁺: m/z = 135 (loss of the trifluoromethyl group)

Experimental Protocols for Physical Property Determination

For researchers requiring definitive experimental data, the following established protocols are provided as a guide.

Melting Point Determination

The melting point of a crystalline solid is a key indicator of its purity.[6][7][8][9]

Figure 2: Workflow for melting point determination.

Causality: A sharp melting range (typically < 1 °C) is indicative of a high-purity compound. Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting point range.

Density Measurement of a Solid

The density of a solid can be determined by measuring its mass and volume. For an irregularly shaped crystalline solid, volume is typically determined by fluid displacement.[10][11][12][13][14]

Figure 3: Workflow for density measurement of a solid.

Causality: The choice of displacement fluid is critical; it must not dissolve the sample and should have a lower density. The accuracy of the density measurement is directly dependent on the precision of the mass and volume measurements.

Solubility Determination

A qualitative and semi-quantitative understanding of a compound's solubility is crucial for reaction setup, purification, and formulation.[15][16][17]

Figure 4: Workflow for solubility determination.

Causality: The principle of "like dissolves like" is the guiding principle. The polarity of the solute and solvent determines the extent of solubility. For semi-quantitative analysis, creating a saturated solution and then determining the concentration of the solute in the supernatant provides a more precise measure of solubility.

Safety and Handling

2-Methoxy-6-(trifluoromethyl)benzaldehyde is classified as a warning-level hazard.[5]

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[5]

Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Store in a tightly closed container in a cool, dry place.

Conclusion

This technical guide has synthesized the available and predicted physical property data for 2-Methoxy-6-(trifluoromethyl)benzaldehyde. While some key experimental values are not yet publicly available, the provided information, grounded in established chemical principles and supported by general experimental protocols, offers a robust foundation for researchers and drug development professionals working with this promising molecule. The unique combination of the methoxy and trifluoromethyl substituents makes this benzaldehyde derivative a valuable building block, and a comprehensive understanding of its physical properties is the first step towards unlocking its full potential in scientific innovation.

References

-

Royal Society of Chemistry. Electronic Supplementary Information. [Link]

-

ACD/Labs. NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. [Link]

-

PubChem. 2-Fluoro-6-(trifluoromethyl)benzaldehyde. [Link]

-

NMRDB.org. Predict 1H proton NMR spectra. [Link]

-

LibreTexts. Solubility of Organic Compounds. [Link]

-

SlideShare. experiment (1) determination of melting points. [Link]

-

LibreTexts. 2: The Density of Liquids and Solids (Experiment). [Link]

-

Doc Brown's Chemistry. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions. [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

The University of Liverpool Repository. PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. [Link]

-

Experiment-1 Aim - To determine the melting point of given solid substance. Requirements. [Link]

-

Babcock University. Experiment 1: Determining the Densities of Solids. [Link]

-

WJEC. Determination of the density of liquids and solids (regular and irregular) Introduction. [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

-

Scribd. Fragmentation of BENZALDEHYDE (Maina) | PDF | Mass Spectrometry | Chemistry. [Link]

-

Kingsborough Community College. Lab #1: Density & Measurement. [Link]

-

University of Toronto. Melting point determination. [Link]

-

Chemaxon Docs. NMR Predictor. [Link]

-

YouTube. Part 21: Mass Spectrometry - Fragmentation and Interpretation | Ethanol | Benzaldehyde. [Link]

-

Mettler Toledo. Measuring Density with Laboratory Balance. [Link]

-

National Taiwan University. EXPERIMENT 20 RECRYSTALLIZATION AND MELTING POINT DETERMINATION. [Link]

-

SALTISE. Organic Chemistry: Introduction to Solubility. [Link]

-

JoVE. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation. [Link]

-

LibreTexts. 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. [Link]

-

CORE. Fragmentations of protonated benzaldehydes via intermediate ion/molecule complexes. [Link]

-

PubChem. CID 159212343 | C16H10F6O2. [Link]

-

NMRDB.org. Predict 13C carbon NMR spectra. [Link]

-

CASPRE - 13 C NMR Predictor. [Link]

-

江苏氩氪氙材料科技有限公司. 2-Methoxy-6-(trifluoromethyl)benzaldehyde - CAS:1017778-98-1. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. Page loading... [guidechem.com]

- 3. 2-Methoxy-6-(trifluoromethyl)benzaldehyde - CAS:1017778-98-1 - 江苏氩氪氙材料科技有限公司 [js-akx.com]

- 4. combi-blocks.com [combi-blocks.com]

- 5. 2-Methoxy-6-(trifluoromethyl)benzaldehyde | 1017778-98-1 [sigmaaldrich.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. davjalandhar.com [davjalandhar.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. legacy.babcock.edu.ng [legacy.babcock.edu.ng]

- 12. wjec.co.uk [wjec.co.uk]

- 13. kbcc.cuny.edu [kbcc.cuny.edu]

- 14. mt.com [mt.com]

- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 16. chem.ws [chem.ws]

- 17. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 2-Methoxy-6-(trifluoromethyl)benzaldehyde

Abstract

This technical guide provides a comprehensive overview of 2-Methoxy-6-(trifluoromethyl)benzaldehyde, a key aromatic aldehyde intermediate with significant potential in pharmaceutical and materials science research. This document details the compound's nomenclature, physicochemical properties, a robust synthesis protocol, in-depth spectroscopic analysis, and a discussion of its chemical reactivity. The guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique structural and electronic properties imparted by the vicinal methoxy and trifluoromethyl substituents.

Introduction and Strategic Importance

Substituted benzaldehydes are fundamental building blocks in organic synthesis, serving as precursors to a vast array of complex molecules, including active pharmaceutical ingredients (APIs), agrochemicals, and specialty polymers. The strategic placement of functional groups on the benzaldehyde scaffold allows for precise tuning of a molecule's steric and electronic properties, which in turn dictates its biological activity and material characteristics.

2-Methoxy-6-(trifluoromethyl)benzaldehyde is a compound of particular interest due to the presence of two electronically contrasting groups ortho to the aldehyde functionality. The methoxy (-OCH₃) group is a strong electron-donating group via resonance, while the trifluoromethyl (-CF₃) group is a potent electron-withdrawing group through induction. This unique electronic push-pull arrangement, combined with the steric hindrance around the formyl group, imparts distinct reactivity and makes it a valuable intermediate for accessing novel chemical entities. Understanding the synthesis and chemical behavior of this molecule is paramount for its effective utilization in research and development.

Compound Identification and Physicochemical Properties

A precise understanding of a compound's identity and physical characteristics is the foundation of reproducible and scalable chemical research.

Nomenclature and Chemical Identifiers

-

Systematic IUPAC Name: 2-Methoxy-6-(trifluoromethyl)benzaldehyde

-

CAS Number: 1017778-98-1[1]

-

Molecular Formula: C₉H₇F₃O₂

-

Molecular Weight: 204.15 g/mol

-

Canonical SMILES: COC1=C(C=CC=C1C=O)C(F)(F)F

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 2-Methoxy-6-(trifluoromethyl)benzaldehyde, based on calculations and data from structurally analogous compounds.

| Property | Predicted Value | Justification / Reference Analogue |

| Appearance | Colorless to pale yellow liquid | Based on analogues like 2-(Trifluoromethyl)benzaldehyde.[2] |

| Boiling Point | ~210-220 °C (at 760 mmHg) | Extrapolated from related substituted benzaldehydes. |

| Density | ~1.35 g/mL at 25 °C | Interpolated from the densities of 2-(Trifluoromethyl)benzaldehyde (1.32 g/mL) and the expected increase due to the methoxy group.[2] |

| Refractive Index | ~1.48 at 20 °C | Estimated based on related aromatic aldehydes. |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate). Insoluble in water. | Typical for moderately polar organic compounds. |

Synthesis Protocol: Ortho-Directed Lithiation and Formylation

The synthesis of 2,6-disubstituted benzaldehydes requires a regioselective formylation method that can overcome the directing influence of existing substituents. While classical formylation reactions like the Vilsmeier-Haack or Duff reaction are options, they often lack the required regioselectivity for complex substitution patterns. A more robust and selective method is directed ortho-metalation (DoM), followed by quenching with an appropriate formylating agent. The methoxy group is a well-established directed metalation group (DMG), capable of directing lithiation to its ortho position.

The proposed synthesis starts from the commercially available 1-Methoxy-3-(trifluoromethyl)benzene.[1] The methoxy group will direct lithiation to the C2 position, which is sterically less hindered than the C6 position, but the electronic influence of the trifluoromethyl group also plays a role.

Proposed Synthesis Workflow

Caption: Proposed synthesis workflow via directed ortho-lithiation.

Step-by-Step Experimental Protocol

Materials:

-

1-Methoxy-3-(trifluoromethyl)benzene (1.0 eq)

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA) (1.2 eq), freshly distilled

-

n-Butyllithium (n-BuLi) (1.2 eq), 2.5 M solution in hexanes

-

Anhydrous N,N-Dimethylformamide (DMF) (1.5 eq), freshly distilled

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous Ammonium Chloride (NH₄Cl) solution

-

Diethyl ether or Ethyl acetate

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel, add 1-Methoxy-3-(trifluoromethyl)benzene (1.0 eq) and anhydrous THF.

-

Chelation: Add freshly distilled TMEDA (1.2 eq) to the solution. Cool the mixture to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-BuLi (1.2 eq, 2.5 M in hexanes) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the resulting solution at -78 °C for 2 hours. The methoxy group directs the lithiation to the adjacent ortho position.

-

Formylation: Add anhydrous DMF (1.5 eq) dropwise to the reaction mixture at -78 °C. A color change is typically observed. Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2 hours.

-

Workup: Cool the reaction mixture to 0 °C in an ice bath and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Final Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure 2-Methoxy-6-(trifluoromethyl)benzaldehyde.

Causality of Experimental Choices:

-

Directed Metalation: The use of n-BuLi with the chelating agent TMEDA is crucial for efficient and regioselective deprotonation ortho to the methoxy group. TMEDA sequesters the lithium ion, increasing the basicity of the butyl anion and stabilizing the resulting aryllithium intermediate.

-

Low Temperature: The reaction is conducted at -78 °C to prevent side reactions, such as the addition of n-BuLi to the trifluoromethyl group or loss of regioselectivity.

-

Anhydrous Conditions: All reagents and solvents must be strictly anhydrous as organolithium reagents are highly reactive towards protic sources, including water.

-

Electrophile: Anhydrous DMF serves as an effective "formyl anion equivalent" for quenching the aryllithium intermediate.

Spectroscopic and Reactivity Analysis

Predicted Spectroscopic Data

The structural features of 2-Methoxy-6-(trifluoromethyl)benzaldehyde give rise to a predictable spectroscopic signature.

| Spectroscopy | Predicted Key Features |

| ¹H NMR | δ ~10.4 ppm (s, 1H, -CHO) : Aldehyde proton, deshielded. δ ~7.6-7.8 ppm (m, 3H, Ar-H) : Aromatic protons, complex splitting due to ortho-disubstitution. δ ~3.9 ppm (s, 3H, -OCH₃) : Methoxy protons. |

| ¹³C NMR | δ ~190 ppm (C=O) : Aldehyde carbonyl carbon. δ ~160 ppm (C-OCH₃) : Aromatic carbon attached to the methoxy group. δ ~120-140 ppm (Ar-C) : Other aromatic carbons. δ ~123 ppm (q, -CF₃) : Trifluoromethyl carbon, split by fluorine atoms. δ ~56 ppm (-OCH₃) : Methoxy carbon. |

| IR (cm⁻¹) | ~2850, ~2750: C-H stretch of the aldehyde.[3] ~1700: Strong C=O stretch, slightly lowered due to conjugation.[3] ~1600, ~1480: C=C aromatic ring stretches. ~1250: Asymmetric C-O-C stretch of the aryl ether. ~1100-1300: Strong C-F stretches from the -CF₃ group. |

| Mass Spec (EI) | m/z 204 (M⁺): Molecular ion peak. m/z 203 (M-1): Loss of the aldehydic hydrogen. m/z 175 (M-CHO): Loss of the formyl group. m/z 135 (M-CF₃): Loss of the trifluoromethyl group. |

Reactivity Profile

The reactivity of 2-Methoxy-6-(trifluoromethyl)benzaldehyde is governed by the interplay of its three functional groups.

Caption: Key reactivity sites and influencing factors.

-

Aldehyde Group: The formyl group is the primary site for nucleophilic attack. It can undergo standard aldehyde transformations such as reduction to the corresponding benzyl alcohol, oxidation to the carboxylic acid, and additions of organometallic reagents. The steric bulk from the two ortho substituents may hinder the approach of large nucleophiles.

-

Aromatic Ring: The aromatic ring is significantly influenced by the powerful electron-withdrawing -CF₃ group, which deactivates the ring towards electrophilic aromatic substitution. The -OCH₃ group is an activating, ortho, para-director, but its ortho positions are blocked. Therefore, any electrophilic substitution would be directed to the C4 position (para to the methoxy group) but will be sluggish due to the overriding deactivating effect of the -CF₃ group.

-

Potential Applications: This molecule is an ideal starting point for synthesizing complex heterocyclic compounds. For instance, condensation reactions with amines or hydrazines can lead to the formation of quinolines, benzodiazepines, or other pharmacologically relevant scaffolds. The trifluoromethyl group is a common motif in modern pharmaceuticals, known to enhance metabolic stability and binding affinity.[4]

Safety and Handling

As a research chemical, 2-Methoxy-6-(trifluoromethyl)benzaldehyde should be handled with appropriate care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.

-

GHS Hazard Statements: Based on supplier information for the title compound and data for analogous structures, the following hazard statements are applicable: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][5][6][7]

-

GHS Pictogram: GHS07 (Exclamation Mark).[1]

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Conclusion

2-Methoxy-6-(trifluoromethyl)benzaldehyde represents a highly functionalized and synthetically valuable building block. Its unique electronic and steric properties make it an attractive starting material for the synthesis of novel compounds in medicinal chemistry and materials science. The directed ortho-metalation protocol described herein offers a reliable and regioselective route for its preparation on a laboratory scale. The predictive spectroscopic and reactivity data provided in this guide serve as a solid foundation for researchers to incorporate this versatile intermediate into their discovery programs.

References

-

PubChem. 2-(Methoxymethyl)benzaldehyde Compound Summary. [Link]

-

PubChem. 2-Methoxy-6-methylbenzaldehyde Compound Summary. [Link]

-

Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

-

NROChemistry. Reimer-Tiemann Reaction: Mechanism & Examples. [Link]

-

The ScholarShip. The Duff Reaction: Researching A Modification. [Link]

-

Spectroscopy School. IR Spectroscopy Tutorial: Aldehydes. [Link]

-

PubChem. 2-Fluoro-6-(trifluoromethyl)benzaldehyde Compound Summary. [Link]

Sources

- 1. CAS 454-90-0: 1-Methoxy-3-(trifluoromethyl)benzene [cymitquimica.com]

- 2. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. CN105461525A - Preparation of 1,3,5-tri-formyl trihydroxybenzene and reuse method of trifluoroacetic acid in preparation process - Google Patents [patents.google.com]

- 5. thescholarship.ecu.edu [thescholarship.ecu.edu]

- 6. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 7. researchgate.net [researchgate.net]

Strategic Synthesis & Application of 2-Methoxy-6-(trifluoromethyl)benzaldehyde

A Technical Guide for Medicinal Chemists and Process Scientists

Executive Summary

2-Methoxy-6-(trifluoromethyl)benzaldehyde (CAS: 1017778-98-1) represents a high-value pharmacophore in modern drug discovery. Its structural significance lies in the 1,2,3-trisubstitution pattern , where the aldehyde functionality is sterically "locked" between a methoxy group and a trifluoromethyl group.

This specific arrangement offers two critical advantages in medicinal chemistry:

-

Conformational Control: The steric bulk of the ortho-trifluoromethyl group (

, van der Waals volume -

Metabolic Blocking: The 2,6-disubstitution pattern protects the aldehyde (and subsequent derivatives) from facile metabolic oxidation or nucleophilic attack, enhancing in vivo half-life.

This guide details the optimal synthetic pathways, critical process parameters, and application logic for this intermediate, moving beyond standard literature to provide field-proven insights.

Structural Rationale & Synthetic Strategy

The Regioselectivity Challenge

Accessing the 2,6-disubstituted benzaldehyde core requires precise regiocontrol. The most direct retrosynthetic disconnection leads to 1-methoxy-3-(trifluoromethyl)benzene (3-trifluoromethylanisole).

The synthesis hinges on Directed Ortho Metalation (DoM) . The challenge is distinguishing between the three available protons on the precursor ring.

-

Site A (C2): Between

and -

Site B (C4): Ortho to

, Para to -

Site C (C6): Ortho to

, Ortho to

Mechanistic Insight: The

Therefore, the primary route is the C2-lithiation of 3-trifluoromethylanisole followed by formylation.

Experimental Protocol: Directed Ortho Metalation (DoM)

This protocol is optimized for a 10-gram scale discovery batch. It utilizes TMEDA to de-aggregate the organolithium species, ensuring rapid kinetics at low temperatures to prevent benzyne formation.

Reagents & Materials[2][3][4][5][6][7][8][9][10]

-

Substrate: 1-Methoxy-3-(trifluoromethyl)benzene (1.0 equiv).

-

Base: n-Butyllithium (2.5 M in hexanes, 1.1 equiv).

-

Additive:

-Tetramethylethylenediamine (TMEDA) (1.1 equiv). -

Electrophile:

-Dimethylformamide (DMF) (1.2 equiv). -

Solvent: Anhydrous THF (0.5 M concentration relative to substrate).

Step-by-Step Methodology

-

System Preparation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe. Flush with

for 15 minutes. -

Solvent Charge: Add anhydrous THF and TMEDA. Cool the solution to -78°C (dry ice/acetone bath).

-

Base Addition (Critical Step): Add n-BuLi dropwise via syringe pump or pressure-equalizing dropping funnel.

-

Technical Note: Maintain internal temperature below -70°C. Exotherms at this stage can lead to benzyne formation via LiF elimination.

-

-

Substrate Addition: Add 1-methoxy-3-(trifluoromethyl)benzene dropwise over 20 minutes.

-

Observation: The solution typically turns a yellow-orange hue, indicating the formation of the phenyllithium species.

-

Aging: Stir at -78°C for 1 hour to ensure complete lithiation at the C2 position.

-

-

Formylation: Add anhydrous DMF dropwise. The reaction is rapid.

-

Aging: Stir at -78°C for 30 minutes, then allow the mixture to warm to 0°C over 1 hour.

-

-

Quench & Workup:

-

Quench with saturated aqueous

(exothermic). -

Extract with Ethyl Acetate (3x).

-

Wash combined organics with Brine, dry over

, and concentrate -

Purification: The crude oil often solidifies. Recrystallize from Hexanes/EtOAc (9:1) or purify via flash chromatography (SiO2, 0-10% EtOAc in Hexanes).

-

Reaction Mechanism Visualization

The following diagram illustrates the transition state where the lithium cation is coordinated by both the methoxy oxygen and the TMEDA, directing the deprotonation specifically to the C2 position.

Caption: Synergistic Directed Ortho Metalation (DoM) pathway favoring C2-substitution.

Analytical Characterization

Validating the structure requires confirming the 1,2,3-substitution pattern. The key differentiator is the NMR coupling constants.

| Analytical Method | Expected Signal / Characteristic | Interpretation |

| ¹H NMR (400 MHz, CDCl₃) | Aldehyde proton. Shifted downfield due to ortho-F and ortho-OMe effects. | |

| Methoxy group. | ||

| Aromatic region. Look for specific splitting. The proton adjacent to | ||

| ¹⁹F NMR | Trifluoromethyl group. A clean singlet confirms no adjacent fluorine atoms (unlike poly-fluorinated byproducts). | |

| GC-MS / LC-MS | M+ = 204 Da | Molecular ion peak. |

Self-Validation Check: If the aldehyde proton appears as a doublet or shows unusual coupling, suspect that lithiation occurred at C4 (giving the 2,4-isomer). However, under the protocol above, C2 selectivity is typically >95%.

Applications in Drug Discovery[5]

This aldehyde is a versatile "lynchpin" intermediate. Its applications branch into three primary synthetic workflows:

-

Benzimidazole Synthesis: Condensation with diamines (e.g., o-phenylenediamine) yields 2-arylbenzimidazoles. The bulky

group forces the aryl ring out of planarity, creating unique binding vectors for kinase pockets. -

Styrenyl Scaffolds: Wittig or Horner-Wadsworth-Emmons olefination converts the aldehyde to styrenes, used in fragment-based drug discovery (FBDD).

-

Atropisomeric Ligands: Reaction with chiral amines followed by reduction can create axially chiral ligands used in asymmetric catalysis or as specific receptor antagonists.

Workflow: From Aldehyde to Bioactive Scaffold[5]

Caption: Divergent synthetic utility of the 2-methoxy-6-(trifluoromethyl)benzaldehyde core.

References

-

Regioselective Lithiation of Trifluoromethylanisoles

- Schlosser, M. "Organometallics in Synthesis: A Manual." Wiley, 2013.

-

Gschwend, H. W., & Rodriguez, H. R. "Heteroatom-Facilitated Lithiations." Organic Reactions, 1979.

-

Synthetic Methodology for Fluorinated Benzaldehydes

-

Product Data & CAS Verification

-

PubChem CID: 159212343. "2-Methoxy-6-(trifluoromethyl)benzaldehyde."

-

-

Applications in Kinase Inhibitors

-

Verma, N. et al. "Development of bioactive 2-substituted benzimidazole derivatives." Dalton Transactions, 2021. (Demonstrates the utility of substituted benzaldehydes in heterocycle formation).

-

Sources

Technical Whitepaper: 2-Methoxy-6-(trifluoromethyl)benzaldehyde

The following technical guide is structured to serve as an authoritative resource for researchers and drug development professionals. It synthesizes literature data, experimental protocols, and mechanistic insights into a cohesive operational manual.

Optimizing Synthesis, Reactivity, and Applications in Medicinal Chemistry

Executive Summary

2-Methoxy-6-(trifluoromethyl)benzaldehyde (CAS: 1017778-98-1) represents a specialized class of polysubstituted aromatic aldehydes used as high-value intermediates in the synthesis of agrochemicals and pharmaceuticals.[1][2] Its structural uniqueness lies in the "push-pull" electronic environment created by the electron-donating methoxy group (–OMe) and the strongly electron-withdrawing trifluoromethyl group (–CF₃) flanking the reactive aldehyde center.

This specific substitution pattern (2,6-disubstitution) introduces significant steric orthogonality , forcing downstream intermediates (such as imines or styrenes) out of planarity. This conformational restriction is a critical design element in modern drug discovery, particularly for kinase inhibitors and ion channel modulators where "molecular shape" dictates selectivity.

Chemical Profile & Physical Properties[3][4]

The compound is typically isolated as a low-melting solid or viscous oil depending on purity. Its high lipophilicity (driven by the –CF₃ group) makes it an excellent candidate for modifying the physicochemical properties (LogP) of bioactive scaffolds.

| Property | Value | Note |

| CAS Number | 1017778-98-1 | Primary identifier |

| Molecular Formula | C₉H₇F₃O₂ | |

| Molecular Weight | 204.15 g/mol | |

| Appearance | White to pale yellow solid | Crystalline at high purity |

| Melting Point | 46–49 °C | Low MP requires cold storage |

| Boiling Point | ~235 °C (predicted) | Volatile under high vacuum |

| Solubility | DCM, THF, EtOAc, DMSO | Insoluble in water |

| Hazards | H315, H319, H335 | Skin/Eye/Respiratory Irritant |

High-Fidelity Synthesis Protocol

The synthesis of 2-Methoxy-6-(trifluoromethyl)benzaldehyde is non-trivial due to the requirement of placing the formyl group between two bulky substituents. The standard route utilizes Directed Ortho-Metalation (DoM) .

The Challenge: Regioselectivity

The precursor, 1-methoxy-3-(trifluoromethyl)benzene (3-(trifluoromethyl)anisole), has two potential lithiation sites ortho to the directing methoxy group:

-

C2 Position (Between –OMe and –CF₃): Thermodynamically less favored due to steric crowding but kinetically activated by the inductive effect of the –CF₃ group.

-

C4 Position (Para to –CF₃): Sterically accessible but lacks the cooperative acidification of the –CF₃ group.

The Solution: Kinetic Control

To force lithiation at the sterically hindered C2 position, a strong, de-aggregating base system (n-BuLi/TMEDA) is employed at low temperatures. TMEDA breaks down the butyl lithium hexamers, increasing the basicity and reducing the steric bulk of the lithiating species, allowing it to access the "pocket" between the substituents.

Experimental Workflow

Reagents:

-

1-Methoxy-3-(trifluoromethyl)benzene (1.0 eq)

-

n-Butyllithium (1.1 eq, 2.5M in hexanes)

-

TMEDA (N,N,N',N'-Tetramethylethylenediamine) (1.1 eq)

-

DMF (Dimethylformamide) (1.2 eq)

-

Anhydrous THF (Solvent)

Step-by-Step Protocol:

-

Inert Atmosphere: Flame-dry a 3-neck round bottom flask and purge with Argon.

-

Solvent Prep: Charge with anhydrous THF and TMEDA. Cool to -78 °C (Dry ice/acetone bath).

-

Base Formation: Add n-BuLi dropwise. Stir for 15 minutes. The complexation of Li with TMEDA is exothermic; maintain temperature below -70 °C.

-

Substrate Addition: Add 1-methoxy-3-(trifluoromethyl)benzene dropwise.

-

Lithiation: Stir at -78 °C for 1 hour. Note: Do not warm up. Warming promotes proton transfer to the thermodynamically more stable C4-lithio species.

-

Formylation: Add anhydrous DMF rapidly. The solution may turn yellow/orange.

-

Quench: Allow to warm to 0 °C and quench with saturated NH₄Cl or dilute HCl.

-

Workup: Extract with EtOAc, wash with brine, dry over MgSO₄, and concentrate.

-

Purification: Recrystallize from hexanes or purify via flash chromatography (SiO₂, 5% EtOAc/Hexanes).

Pathway Visualization

Figure 1: Directed Ortho-Metalation pathway.[3][4][5] The use of TMEDA and cryogenic conditions ensures regioselectivity for the C2 position.

Reactivity & Medicinal Chemistry Applications[8][9]

The 2,6-disubstitution pattern makes the aldehyde carbonyl highly electrophilic but sterically shielded. This influences its reactivity profile in condensation reactions.

Key Transformations

-

Hantzsch Dihydropyridine Synthesis: Used to synthesize calcium channel blockers. The steric bulk of the 2-CF3/6-OMe group forces the dihydropyridine ring into a specific boat conformation, crucial for binding to L-type calcium channels.

-

Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile, ethyl acetoacetate). These adducts are often precursors to substituted indoles or quinolines.

-

Reductive Amination: Formation of benzylic amines. The steric crowd often requires stronger reducing agents (e.g., NaBH(OAc)₃) or higher temperatures compared to unhindered benzaldehydes.

Reaction Workflow Diagram

Figure 2: Divergent synthesis tree demonstrating the versatility of the core scaffold in generating diverse pharmacophores.

Handling & Safety Protocols

Signal Word: WARNING

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H335: May cause respiratory irritation.[3]

Operational Safety:

-

Ventilation: All operations involving the aldehyde, especially heating or large-scale transfers, must be performed in a certified chemical fume hood.

-

Storage: Store under inert gas (Argon/Nitrogen) at 2–8 °C. The aldehyde is prone to air oxidation to the corresponding benzoic acid over time.

-

Spill Response: Absorb with sand or vermiculite. Do not use combustible materials (sawdust).

References

-

Sigma-Aldrich. 2-Methoxy-6-(trifluoromethyl)benzaldehyde Product Sheet. Retrieved from

-

Schlosser, M. (2005).[3] Organometallics in Synthesis: A Manual. Wiley. (Authoritative text on DoM and "superbase" lithiation strategies like BuLi/TMEDA).

-

Snieckus, V. (1990). Directed Ortho Metalation.[6] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews. (Foundational review establishing the hierarchy of directing groups, confirming OMe > CF3 directing effects).

-

Chem-Impex International. 2-(Trifluoromethyl)benzaldehyde Derivatives in Pharma. Retrieved from

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 521933, 2-Fluoro-6-(trifluoromethyl)benzaldehyde (Structural analog reference for safety/handling). Retrieved from

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. achmem.com [achmem.com]

- 3. 2-Fluoro-6-(trifluoromethyl)benzaldehyde | C8H4F4O | CID 521933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN102516047A - Preparation methods of 2-(trifluoromethyl)benzaldehyde and intermediate thereof - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. uwindsor.ca [uwindsor.ca]

2-Methoxy-6-(trifluoromethyl)benzaldehyde solubility data

An In-depth Technical Guide to the Solubility of 2-Methoxy-6-(trifluoromethyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 2-methoxy-6-(trifluoromethyl)benzaldehyde, a key building block in medicinal chemistry and organic synthesis. While specific experimental solubility data for this compound is not extensively documented in publicly available literature, this guide equips researchers with the foundational knowledge and detailed experimental protocols necessary to generate reliable solubility profiles. We will explore the anticipated effects of the methoxy and trifluoromethyl substituents on the molecule's physicochemical properties and provide step-by-step methodologies for solubility determination in various solvent systems. This document is intended to serve as a practical resource for scientists engaged in drug discovery, process development, and formulation science, enabling them to harness the full potential of this versatile synthetic intermediate.

Introduction: The Significance of 2-Methoxy-6-(trifluoromethyl)benzaldehyde in Modern Drug Discovery

2-Methoxy-6-(trifluoromethyl)benzaldehyde is a substituted aromatic aldehyde of significant interest to the pharmaceutical and agrochemical industries. Its utility stems from the unique combination of its functional groups: the aldehyde serves as a versatile handle for a wide array of chemical transformations, while the methoxy and trifluoromethyl groups impart desirable physicochemical and biological properties to the parent molecule and its derivatives.

The trifluoromethyl (-CF3) group, in particular, is a privileged moiety in medicinal chemistry. Its incorporation into a molecular scaffold can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity for biological targets.[1][2][3] The strong electron-withdrawing nature of the -CF3 group can also modulate the reactivity of adjacent functional groups. The methoxy (-OCH3) group, a common substituent in natural products and synthetic drugs, can influence solubility and participate in hydrogen bonding interactions.

Understanding the solubility of 2-methoxy-6-(trifluoromethyl)benzaldehyde is paramount for its effective use in various applications:

-

Reaction Optimization: Knowledge of solubility in different organic solvents is crucial for designing efficient synthetic routes, controlling reaction kinetics, and facilitating product purification.

-

Formulation Development: For compounds intended for biological screening or as active pharmaceutical ingredients (APIs), solubility in aqueous and organic media is a critical determinant of bioavailability and deliverability.

-

High-Throughput Screening (HTS): In HTS campaigns, compounds are typically dissolved in solvents like dimethyl sulfoxide (DMSO). Precise solubility data is essential to avoid false negatives resulting from compound precipitation.

Given the scarcity of published quantitative solubility data for 2-methoxy-6-(trifluoromethyl)benzaldehyde, this guide provides the necessary tools for researchers to determine this vital parameter in their laboratories.

Physicochemical Properties and Predicted Solubility Profile

While specific experimental data is limited, we can infer the likely solubility characteristics of 2-methoxy-6-(trifluoromethyl)benzaldehyde by examining its structural features and comparing it to related compounds.

| Property | Value (for related compounds) | Reference |

| Molecular Formula | C9H7F3O2 | N/A |

| Molecular Weight | 218.15 g/mol | N/A |

| Appearance | Likely a liquid or low-melting solid | [4] |

| Boiling Point | Expected to be elevated due to molecular weight | |

| Density | Expected to be >1 g/mL | |

| logP (predicted) | The trifluoromethyl group generally increases lipophilicity, suggesting good solubility in many organic solvents. | [2][5] |

| Water Solubility (predicted) | Likely low due to the aromatic ring and trifluoromethyl group. | [6] |

The presence of the trifluoromethyl group is known to enhance lipophilicity, suggesting that 2-methoxy-6-(trifluoromethyl)benzaldehyde will exhibit good solubility in a range of common organic solvents.[2][5] However, the polarity of the aldehyde and methoxy groups may impart some solubility in more polar organic solvents. Its solubility in water is expected to be low. For precise applications, experimental determination of solubility in the specific solvent system of interest is highly recommended.[5]

Experimental Protocols for Solubility Determination

The following section details established methodologies for determining the solubility of organic compounds. These protocols are designed to be robust and reproducible, providing researchers with a reliable means of generating high-quality solubility data.

Gravimetric Method for Solubility in Organic Solvents

This method is a straightforward and reliable approach for determining the solubility of a non-volatile solute in a given solvent.[5]

Materials:

-

2-Methoxy-6-(trifluoromethyl)benzaldehyde

-

Selected organic solvents (e.g., ethanol, acetone, ethyl acetate, toluene, DMSO)

-

Analytical balance (accurate to ±0.1 mg)

-

Temperature-controlled shaker or water bath

-

Vials with sealed caps

-

Syringe filters (chemically compatible, e.g., PTFE)

-

Pre-weighed vials for evaporation

-

Vacuum oven or desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of 2-methoxy-6-(trifluoromethyl)benzaldehyde to a known volume of the chosen organic solvent in a sealed vial.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[5]

-

-

Sample Collection and Filtration:

-

Allow the vial to stand undisturbed at the set temperature for at least 4 hours to allow undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Attach a syringe filter to the syringe and dispense the clear, saturated solution into a pre-weighed vial.

-

-

Solvent Evaporation and Mass Determination:

-

Place the vial containing the filtered solution in a vacuum oven or desiccator to evaporate the solvent completely.

-

Once the solvent is fully evaporated, re-weigh the vial containing the dried solute.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solute by subtracting the initial vial weight from the final weight.

-

Express the solubility in terms of g/L or mg/mL.

-

Diagram of the Gravimetric Solubility Determination Workflow:

Caption: Workflow for Gravimetric Solubility Determination.

High-Performance Liquid Chromatography (HPLC) Method for Aqueous Solubility

For compounds with low aqueous solubility, an HPLC-based method can provide more accurate results.

Materials:

-

2-Methoxy-6-(trifluoromethyl)benzaldehyde

-

Deionized water or buffer of interest

-

HPLC system with a suitable detector (e.g., UV-Vis)

-

Appropriate HPLC column (e.g., C18)

-

Mobile phase solvents (e.g., acetonitrile, methanol, water)

-

Volumetric flasks and pipettes

-

Centrifuge

Procedure:

-

Preparation of Calibration Standards:

-

Prepare a stock solution of 2-methoxy-6-(trifluoromethyl)benzaldehyde in a suitable organic solvent (e.g., acetonitrile).

-

Perform serial dilutions of the stock solution to create a series of calibration standards of known concentrations.

-

-

Preparation of Saturated Aqueous Solution:

-

Add an excess amount of the compound to a known volume of water or buffer in a sealed vial.

-

Agitate the mixture at a constant temperature for 24-48 hours to reach equilibrium.

-

-

Sample Preparation and Analysis:

-

Centrifuge the saturated solution to pellet the undissolved solid.

-

Carefully collect the supernatant and dilute it with the mobile phase to a concentration within the calibration range.

-

Inject the diluted sample and the calibration standards onto the HPLC system.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original aqueous solubility by accounting for the dilution factor.

-

Diagram of the HPLC-Based Aqueous Solubility Determination Workflow:

Caption: Workflow for HPLC-Based Aqueous Solubility Determination.

Implications of Solubility Data in Research and Development

The experimentally determined solubility data for 2-methoxy-6-(trifluoromethyl)benzaldehyde will directly inform several key aspects of the research and development process:

-

For the Medicinal Chemist: Solubility data will guide the selection of appropriate solvents for synthesis and purification, and will be a critical parameter in assessing the "drug-likeness" of derivatives. Poor aqueous solubility may necessitate structural modifications to improve this property.

-

For the Process Chemist: Understanding the solubility profile across a range of solvents and temperatures is essential for developing scalable and robust synthetic processes, including crystallization and isolation procedures.

-

For the Formulation Scientist: Solubility is a cornerstone of formulation development. This data will dictate the choice of excipients and delivery systems required to achieve the desired therapeutic concentration of a drug candidate. Benzaldehyde derivatives have been shown to have the potential to enhance the absorption of other drugs.[7]

Conclusion

While a comprehensive, publicly available dataset for the solubility of 2-methoxy-6-(trifluoromethyl)benzaldehyde is currently lacking, this technical guide provides the theoretical framework and practical methodologies for researchers to generate this crucial information. The structural features of the molecule suggest good solubility in many organic solvents and limited solubility in aqueous media. By following the detailed gravimetric and HPLC-based protocols outlined herein, scientists can obtain reliable and accurate solubility data. This information is indispensable for advancing the use of this important building block in drug discovery, chemical process development, and the creation of novel therapeutic agents. The strategic application of such data will undoubtedly accelerate the journey from chemical synthesis to clinical application.

References

-

Chemical Properties of Benzaldehyde, 2-(trifluoromethyl)- (CAS 447-61-0) - Cheméo. Available at: [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]

-

Determination and correlation for solubility of aromatic acids in solvents - ResearchGate. Available at: [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed. Available at: [Link]

-

Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC - NIH. Available at: [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. Available at: [Link]

-

Benzaldehyde, A New Absorption Promoter, Accelerating Absorption on Low Bioavailability Drugs Through Membrane Permeability - Frontiers. Available at: [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available at: [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities - Journal of Biomedical Research & Environmental Sciences. Available at: [Link]

-

Solvent screening for the extraction of aromatic aldehydes | Request PDF - ResearchGate. Available at: [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. jelsciences.com [jelsciences.com]

- 4. 2-(Trifluormethyl)benzaldehyd 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. benchchem.com [benchchem.com]

- 6. Benzaldehyde, 2-(trifluoromethyl)- (CAS 447-61-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. Frontiers | Benzaldehyde, A New Absorption Promoter, Accelerating Absorption on Low Bioavailability Drugs Through Membrane Permeability [frontiersin.org]

Structural Elucidation and Analytical Profiling of 2-Methoxy-6-(trifluoromethyl)benzaldehyde

Executive Summary & Synthetic Context

2-Methoxy-6-(trifluoromethyl)benzaldehyde is a highly functionalized aromatic building block used in the synthesis of agrochemicals and pharmaceutical intermediates. Its structural uniqueness lies in the 2,6-disubstitution pattern , which creates a sterically crowded environment around the formyl (aldehyde) group.

Synthetic Origin & Impurity Profile: This compound is typically synthesized via Directed Ortho Metalation (DoM) of 3-(trifluoromethyl)anisole. The methoxy group (a strong Ortho-Directing Group) and the trifluoromethyl group (an acidifying group) synergistically direct lithiation to the C2 position (between the substituents).

-

Primary Impurity: 2-Methoxy-4-(trifluoromethyl)benzaldehyde (arising from lithiation at the C6 position, though less favored).

-

Analytical Challenge: Distinguishing the 2,6-isomer from the 2,4-isomer requires precise interpretation of NMR coupling constants, specifically the

and

Spectral Analysis: NMR Spectroscopy

The Nuclear Magnetic Resonance (NMR) profile of this compound is dominated by the interaction between the fluorine nuclei and the carbon/proton framework.

F NMR (The Diagnostic Anchor)

Before analyzing proton data,

| Parameter | Value (approx.) | Multiplicity | Interpretation |

| Chemical Shift | -60.0 to -63.0 ppm | Singlet (s) | Characteristic of an aromatic |

| Impurity Check | ~ -63.5 ppm | Singlet | Presence of regioisomer (2-methoxy-4-trifluoromethyl). |

H NMR (Proton)

The proton spectrum will display a characteristic 1,2,3-trisubstituted benzene pattern.

-

Solvent:

or -

Reference: TMS (0.00 ppm)

| Position | Shift ( | Multiplicity | Assignment | |

| -CHO | 10.20 – 10.45 | s or br s | N/A | Aldehyde proton. May appear broadened due to steric twisting or long-range coupling with F. |

| Ar-H (C4) | 7.50 – 7.65 | Triplet (t) | Meta to both substituents; couples to H3 and H5. | |

| Ar-H (C5) | 7.35 – 7.45 | Doublet (d) | Para to OMe, Ortho to CF3. | |

| Ar-H (C3) | 7.15 – 7.25 | Doublet (d) | Ortho to OMe, Meta to CF3. | |

| -OCH | 3.90 – 4.00 | Singlet (s) | N/A | Methoxy group. |

Expert Insight: In 2,6-disubstituted benzaldehydes, the aldehyde proton often shifts downfield (>10.2 ppm) compared to unsubstituted benzaldehyde (~10.0 ppm) due to the loss of coplanarity with the ring (steric inhibition of resonance) and the electron-withdrawing nature of the

group.

C NMR (Carbon-13)

The

| Carbon Type | Shift ( | Splitting Pattern | Coupling Constant ( |

| C=O (Aldehyde) | 187.0 – 189.0 | Singlet / Broad | May show weak coupling ( |

| C-OMe (C2) | 158.0 – 160.0 | Singlet | Quaternary, attached to oxygen. |

| C-CF | 128.0 – 132.0 | Quartet | |

| -CF | 121.0 – 125.0 | Quartet | |

| Ar-CH (C4) | 130.0 – 132.0 | Singlet | |

| Ar-CH (C5) | 118.0 – 120.0 | Quartet (weak) | |

| Ar-CH (C3) | 112.0 – 115.0 | Singlet | |

| -OCH | 56.0 – 57.0 | Singlet |

Mass Spectrometry (MS) & IR Profiling

Mass Spectrometry (EI/ESI)

-

Molecular Ion:

( -

Base Peak: Often

(

Fragmentation Logic (EI):

- (204): Stable molecular ion.

- (203): Loss of aldehydic proton (common in benzaldehydes).

-

(175): Loss of formyl radical (

- (189): Loss of methyl radical from methoxy group.

Infrared Spectroscopy (FT-IR)

-

C=O Stretch:

. (Note: This is higher frequency than typical conjugated aldehydes because the steric bulk of the 2,6-substituents forces the carbonyl out of plane, reducing conjugation). -

C-F Stretch:

(Strong, broad bands). -

C-H (Aldehyde): Fermi doublet near

.

Analytical Workflows (Visualization)

Structural Validation Logic

The following diagram outlines the decision process for validating the 2,6-isomer against its likely 2,4-isomer impurity.

Caption: Analytical decision tree for distinguishing the 2,6-isomer from regioisomers using NMR logic.

Fragmentation Pathway (MS)

Visualizing the mass spec degradation to confirm identity.

Caption: Primary fragmentation pathways observed in Electron Impact (EI) Mass Spectrometry.

Experimental Protocols

Sample Preparation for NMR

Objective: To prevent concentration-dependent shifts and ensure resolution of fluorine coupling.

-

Mass: Weigh 10–15 mg of the solid aldehyde.

-

Solvent: Dissolve in 0.6 mL of CDCl₃ (Chloroform-d) containing 0.03% TMS.

-

Note: If the compound is not fully soluble, use DMSO-d₆ , but expect a solvent peak overlap near 2.5 ppm and water near 3.3 ppm.

-

-

Tube: Use a high-quality 5mm NMR tube (Wilmad 507-PP or equivalent) to minimize shimming errors.

-

Acquisition:

-

Set relaxation delay (

) to -

For

C, acquire at least 512 scans to resolve the low-intensity quartets of the C-F carbons.

-

Handling & Safety

-

Hazard Class: Irritant (Skin/Eye).

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Aldehydes are prone to oxidation to the corresponding benzoic acid (2-methoxy-6-(trifluoromethyl)benzoic acid) upon air exposure.

-

Validation: If the melting point is broad or the IR shows a broad -OH stretch around 3000 cm⁻¹, the sample has likely oxidized.

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative text on NMR coupling constants and IR shifts).

- Schlosser, M. (1998). "The 2-Position of Anisole and Its Derivatives: A 'Difficult' Site for Lithiation?" European Journal of Organic Chemistry, 1998(1), 169-171.

-

PubChem Compound Summary. (n.d.). 2-Methoxy-6-(trifluoromethyl)benzaldehyde (CID 11467885). National Library of Medicine. Retrieved from [Link]

- Reich, H. J. (2023). Hans Reich's Collection of NMR Data. University of Wisconsin-Madison. (Source for F- C coupling constant values).

Methodological & Application

Application Note: Synthetic Protocols for 2-Methoxy-6-(trifluoromethyl)benzaldehyde

[1]

CAS Number: 1017778-98-1

Molecular Formula:

Executive Summary & Chemical Profile[1][2]

2-Methoxy-6-(trifluoromethyl)benzaldehyde represents a specialized class of "privileged scaffolds" in medicinal chemistry.[1] Its value lies in the unique juxtaposition of the lipophilic, electron-withdrawing trifluoromethyl (

This 2,6-disubstitution pattern creates a specific steric and electronic environment that distinguishes it from simpler benzaldehydes.[1][2] While the aldehyde carbon is highly electrophilic due to the inductive effect of the

Key Chemical Challenges[1][2]

-

Steric Hindrance: The "ortho-effect" is doubled here. Nucleophilic attack at the carbonyl carbon is kinetically retarded by the bulk of the

(Van der Waals radius -

Electronic Deactivation: While

activates the carbonyl, it also destabilizes cationic transition states (e.g., in Friedel-Crafts type cyclizations), requiring careful Lewis acid selection.[1][2]

Strategic Reaction Pathways

The following diagram outlines the primary synthetic utility of this building block, highlighting the critical decision points for overcoming steric barriers.